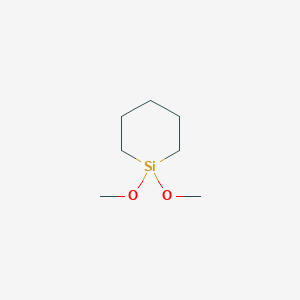

1,1-Dimethoxysilinane

Descripción

1,1-Dimethoxysilinane is a silicon-containing cyclic compound characterized by a silinane backbone (a six-membered ring with one silicon atom) and two methoxy (-OCH₃) groups attached to the silicon atom in the 1,1 positions. Such compounds are typically utilized in organic synthesis, surface modification, or as precursors for advanced materials, though specific applications for 1,1-Dimethoxysilinane require further research.

Propiedades

Número CAS |

18141-41-8 |

|---|---|

Fórmula molecular |

C7H16O2Si |

Peso molecular |

160.29 g/mol |

Nombre IUPAC |

1,1-dimethoxysilinane |

InChI |

InChI=1S/C7H16O2Si/c1-8-10(9-2)6-4-3-5-7-10/h3-7H2,1-2H3 |

Clave InChI |

PRJORQHABDGVIA-UHFFFAOYSA-N |

SMILES |

CO[Si]1(CCCCC1)OC |

SMILES canónico |

CO[Si]1(CCCCC1)OC |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1,1-Dimethoxysilinane can be synthesized through the reaction of monosilane with methanol . This process involves the interaction of monosilane with methanol under controlled conditions to produce 1,1-dimethoxysilinane .

Industrial Production Methods: Industrial production of 1,1-dimethoxysilinane typically involves the use of heterogeneous catalysts to facilitate the reaction between methanol and formaldehyde. The reaction is carried out under mild and neutral conditions, often using a molecularly defined nickel (II) complex as a catalyst . This method is efficient and provides high yields of the desired product.

Análisis De Reacciones Químicas

Types of Reactions: 1,1-Dimethoxysilinane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols and siloxanes.

Reduction: It can be reduced to form silanes.

Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Halogenating agents like hydrogen chloride or bromine can be used for substitution reactions.

Major Products Formed:

Oxidation: Silanols and siloxanes.

Reduction: Silanes.

Substitution: Various substituted silanes depending on the reagents used.

Aplicaciones Científicas De Investigación

1,1-Dimethoxysilinane has a wide range of applications in scientific research, including:

Biology: The compound is used in the modification of surfaces for biological assays and in the preparation of bio-compatible materials.

Medicine: It is utilized in the development of drug delivery systems and in the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1,1-dimethoxysilinane involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxanes. This process is facilitated by the presence of catalysts and is influenced by factors such as pH and temperature .

Comparación Con Compuestos Similares

Table 1: Key Structural Features of Selected Silicon Compounds

Reactivity and Stability

- 1,1-Dimethoxysilinane: The cyclic silinane backbone may enhance steric hindrance, reducing susceptibility to hydrolysis compared to linear silanes.

- Dipiperidinodimethoxysilane: Piperidine substituents introduce basicity and nucleophilic character, making this compound reactive in coupling reactions. The methoxy groups facilitate hydrolysis under acidic conditions .

- Hexamethyldisiloxane : The siloxane (Si-O-Si) linkage provides thermal stability and hydrophobicity, making it a common lubricant or solvent. Methyl groups confer chemical inertness .

- Diisopropyl(dimethylamino)octylsilane: The dimethylamino group enhances nucleophilicity, while the octyl chain imparts lipophilicity, ideal for surface functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.